2''-N-Formimidoylsporaricin A

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

概览

描述

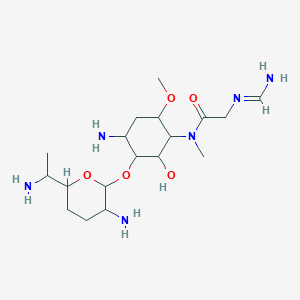

2''-N-Formimidoylsporaricin A is a natural product that belongs to the family of aminoglycoside antibiotics. It was first isolated from the culture broth of the actinomycete strain Actinosporangium vitaminophilum in 2007. This compound exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. It has attracted a lot of attention from the scientific community due to its unique chemical structure and promising biological activities.

作用机制

2''-N-Formimidoylsporaricin A binds to the A-site of the bacterial ribosome and prevents the elongation of the polypeptide chain. This leads to the inhibition of protein synthesis, which ultimately results in bacterial cell death. The binding of 2''-N-Formimidoylsporaricin A to the ribosome is mediated by specific interactions with the RNA and protein components of the ribosome.

生化和生理效应

In addition to its antibacterial activity, 2''-N-Formimidoylsporaricin A has been shown to exhibit several other biological activities. It has been reported to have antifungal, antiviral, and antitumor activities. Furthermore, this compound has been found to induce the production of pro-inflammatory cytokines, which suggests that it may have immunomodulatory effects.

实验室实验的优点和局限性

One of the advantages of 2''-N-Formimidoylsporaricin A is its broad-spectrum antibacterial activity. This makes it a useful tool for studying the mechanisms of bacterial protein synthesis and for screening potential antibacterial agents. However, the complex structure of this compound makes its synthesis challenging, which limits its availability for research purposes.

未来方向

There are several future directions for research on 2''-N-Formimidoylsporaricin A. One area of interest is the development of new analogs with improved pharmacological properties. Another direction is the investigation of the immunomodulatory effects of this compound and its potential for the treatment of inflammatory diseases. Additionally, the mechanism of action of 2''-N-Formimidoylsporaricin A on the ribosome could be further elucidated using structural biology techniques. Finally, the potential of this compound as a lead compound for the development of new antibiotics could be explored further.

科研应用

2''-N-Formimidoylsporaricin A has been extensively studied for its antibacterial activity. It has been shown to inhibit bacterial protein synthesis by binding to the ribosome. This compound has also been investigated for its potential as a lead compound for the development of new antibiotics. In addition, 2''-N-Formimidoylsporaricin A has been tested for its anticancer activity and has shown promising results in vitro.

性质

CAS 编号 |

107480-97-7 |

|---|---|

产品名称 |

2''-N-Formimidoylsporaricin A |

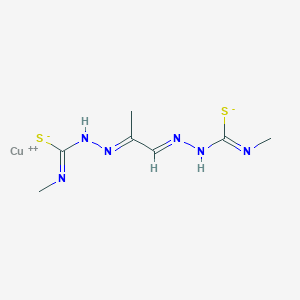

分子式 |

C18H36N6O5 |

分子量 |

416.5 g/mol |

IUPAC 名称 |

N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide |

InChI |

InChI=1S/C18H36N6O5/c1-9(20)12-5-4-10(21)18(28-12)29-17-11(22)6-13(27-3)15(16(17)26)24(2)14(25)7-23-8-19/h8-13,15-18,26H,4-7,20-22H2,1-3H3,(H2,19,23) |

InChI 键 |

LWBIYBQNQZILDR-UHFFFAOYSA-N |

SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN=CN)OC)N)N)N |

规范 SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN=CN)OC)N)N)N |

同义词 |

2''-N-formimidoylsporaricin A 2''-N-formimidoylsporaricin-A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)

![7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B8818.png)

![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)

![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)

![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)